molecular formula C14H17N3O3 B14264714 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 139650-43-4

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B14264714
CAS No.: 139650-43-4
M. Wt: 275.30 g/mol
InChI Key: SADKRRKDSNWCGW-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 4-nitrophenylpiperazine with 2-methylpropenal under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dichloromethane. The mixture is stirred and heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • Cinepazide maleate
  • 2-(Piperazin-1-yl)ethan-1-ol

Uniqueness

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of both nitrophenyl and propenone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

139650-43-4

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C14H17N3O3/c1-11(2)14(18)16-9-7-15(8-10-16)12-3-5-13(6-4-12)17(19)20/h3-6H,1,7-10H2,2H3

InChI Key

SADKRRKDSNWCGW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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